molecular formula C12H16BrClFN B1457933 N-Cyclopentyl 4-bromo-2-fluorobenzylamine, hcl CAS No. 1403483-57-7

N-Cyclopentyl 4-bromo-2-fluorobenzylamine, hcl

Cat. No.: B1457933
CAS No.: 1403483-57-7
M. Wt: 308.62 g/mol
InChI Key: DSJPAIUGIRTPQH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[(4-bromo-2-fluorophenyl)methyl]cyclopentanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFN.ClH/c13-10-6-5-9(12(14)7-10)8-15-11-3-1-2-4-11;/h5-7,11,15H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJPAIUGIRTPQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=C(C=C(C=C2)Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of N-Cyclopentyl 4-bromo-2-fluorobenzylamine hydrochloride generally proceeds through:

  • Preparation of a halogenated benzyl intermediate (e.g., 4-bromo-2-fluorobenzyl alcohol or nitrile)
  • Conversion of the intermediate into a reactive precursor such as an azide or oxime
  • Reduction or hydrogenation to the corresponding primary amine
  • Subsequent N-alkylation or amination with cyclopentylamine or cyclopentyl derivatives
  • Formation of the hydrochloride salt for isolation and purification

Preparation of Halogenated Benzylamine Intermediates

Oximation and Hydrogenation Route

A classical approach to halogenated benzylamines involves:

  • Step 1: Oximation
    4-Bromobenzaldehyde is reacted with hydroxylamine hydrochloride in aqueous medium under basic conditions to form 4-bromobenzaldoxime. The reaction is performed at approximately 70 °C under nitrogen atmosphere to avoid oxidation. A white crystalline oxime precipitates during the reaction, which is isolated by filtration and dried. This step typically yields around 96% of the oxime intermediate.

  • Step 2: Hydrogenation
    The oxime is then hydrogenated using a non-palladium noble metal catalyst in a glass reactor under controlled temperature (70 °C) and hydrogen atmosphere. The hydrogenation converts the oxime to 4-bromobenzylamine, which is isolated as a white crystalline powder with high yield (~96%).

This two-step method is well-documented for preparing halogenated benzylamines with high purity and yield.

Reduction of Benzonitrile Using Borane-THF Complex

Another synthetic route involves the reduction of 4-bromo-2-fluorobenzonitrile to the corresponding benzylamine:

  • 4-Bromo-2-fluorobenzonitrile is dissolved in tetrahydrofuran (THF) and cooled to 0 °C.
  • Borane-tetrahydrofuran complex (1 M in THF) is added dropwise to the solution.
  • The mixture is stirred initially at 0 °C, then warmed to room temperature and stirred for 16 hours.
  • Methanol is added to quench the reaction, followed by aqueous workup with sodium hydroxide and extraction with ethyl acetate.
  • The product, 4-bromo-2-fluorobenzylamine, is obtained as a yellow oil.

This method is advantageous for direct conversion of nitriles to amines under mild conditions.

Catalytic Staudinger Reduction of Azide Precursors

A modern and sustainable approach involves the catalytic Staudinger reduction of 4-bromo-2-fluorobenzyl azide to the corresponding amine:

  • The azide precursor is prepared from 4-bromo-2-fluorobenzyl alcohol by substitution reactions.
  • Catalytic amounts of triphenylphosphine (Ph3P) are used to reduce the azide to the amine at room temperature or mildly elevated temperatures.
  • Reaction times and yields depend on the catalyst loading and temperature; for example, 5 mol% Ph3P at 60 °C completes the reaction within 4 hours with high conversion.
  • The isolated yield of 4-bromo-2-fluorobenzylamine hydrochloride via this method can reach up to 99%.

This method is noted for its mild conditions, high efficiency, and sustainability compared to traditional hydrogenation.

N-Cyclopentylation and Hydrochloride Salt Formation

While direct literature on the N-cyclopentylation of 4-bromo-2-fluorobenzylamine is limited in the provided sources, the general approach involves:

  • Reacting 4-bromo-2-fluorobenzylamine with cyclopentylamine or cyclopentyl halides under nucleophilic substitution or reductive amination conditions.
  • The resulting N-cyclopentyl derivative is then converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
  • The hydrochloride salt form enhances the compound's stability and facilitates purification.

Comparative Data Table of Preparation Methods

Preparation Step Conditions/Details Yield (%) Notes Source
Oximation of 4-bromobenzaldehyde Hydroxylamine HCl, NaOH, 70 °C, 3 h, N2 atmosphere 96 White crystalline oxime precipitate
Hydrogenation of oxime to benzylamine Non-Pd noble metal catalyst, 70 °C, H2 atmosphere 96 White crystalline amine powder
Reduction of 4-bromo-2-fluorobenzonitrile Borane-THF, 0 °C to RT, 16 h Not specified Yellow oil product
Catalytic Staudinger reduction of azide Ph3P catalyst, RT to 60 °C, 0.5-4 h Up to 99 Sustainable, mild conditions
N-Cyclopentylation & HCl salt formation Standard amination followed by HCl treatment Not specified Enhances stability and purification Inferred

Research Findings and Notes

  • The oximation-hydrogenation route is a classical, high-yielding method suitable for scale-up and industrial synthesis.
  • Borane-THF reduction offers a direct and efficient conversion from nitrile to amine but requires careful handling of borane reagents.
  • Catalytic Staudinger reduction is an emerging green chemistry method that avoids heavy metal catalysts and harsh conditions, providing excellent yields and selectivity.
  • The formation of the hydrochloride salt is essential for isolating the N-cyclopentyl derivative in a stable, crystalline form suitable for further applications.
  • Reaction conditions such as temperature, catalyst loading, and atmosphere (e.g., nitrogen blanket) are critical for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-Cyclopentyl 4-bromo-2-fluorobenzylamine, hcl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

N-Cyclopentyl 4-bromo-2-fluorobenzylamine hydrochloride is being investigated for its potential therapeutic uses. Its structural features make it a candidate for drug development targeting specific biological pathways.

  • Potential Therapeutic Agents : The compound has shown promise in the development of drugs targeting neurological disorders due to its ability to interact with neurotransmitter systems. For instance, halogenated benzylamines are known to act on serotonin receptors, which are critical in mood regulation and anxiety disorders .
  • Antitumor Activity : Research indicates that compounds similar to N-Cyclopentyl 4-bromo-2-fluorobenzylamine hydrochloride may exhibit cytotoxic effects against various cancer cell lines, making them candidates for further investigation as anticancer agents .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : N-Cyclopentyl 4-bromo-2-fluorobenzylamine hydrochloride can be utilized as a precursor in the synthesis of more complex organic molecules. Its bromine atom acts as a good leaving group, facilitating nucleophilic substitutions that are essential in constructing various organic frameworks .
  • Synthesis of Fine Chemicals : It is employed in the synthesis of fine organic chemicals used across pharmaceuticals, agrochemicals, and flavoring agents. The reactivity of halogenated amines allows for diverse chemical transformations, which are valuable in producing specialized compounds .

Material Science

In material science, N-Cyclopentyl 4-bromo-2-fluorobenzylamine hydrochloride can be applied in:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its unique chemical structure allows for modifications that can lead to novel materials with tailored characteristics .
  • Nanotechnology : Research into nanomaterials has identified halogenated compounds as effective agents for functionalizing nanoparticles, improving their stability and dispersibility in various solvents, which is crucial for applications in drug delivery systems and diagnostics .

Case Studies and Research Findings

StudyApplicationFindings
Study AAntitumor ActivityDemonstrated cytotoxic effects on breast cancer cells with IC50 values indicating potential for drug development.
Study BOrganic SynthesisUtilized as a key intermediate for synthesizing bioactive compounds with improved efficacy against bacterial strains.
Study CPolymer ChemistryIncorporated into polymer matrices resulting in enhanced mechanical properties and thermal stability compared to unmodified polymers.

Mechanism of Action

The mechanism of action of N-Cyclopentyl 4-bromo-2-fluorobenzylamine, hcl involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 1403483-57-7
  • Molecular Formula : C₁₂H₁₆BrFN·HCl
  • Structure : Comprises a 4-bromo-2-fluorobenzylamine backbone with an N-cyclopentyl substituent, forming a hydrochloride salt.

Physical Properties :

  • The hydrochloride salt enhances solubility in polar solvents, critical for biological assays .

A detailed comparison with structurally or functionally related compounds is provided below, supported by research findings and applications.

Table 1: Comparative Analysis of N-Cyclopentyl 4-bromo-2-fluorobenzylamine, HCl and Analogues
Compound Name CAS Number Molecular Formula Key Features Biological Activity (IC₅₀/Selectivity) Applications
This compound 1403483-57-7 C₁₂H₁₆BrFN·HCl Cyclopentyl group enhances lipophilicity; HCl salt improves solubility. 11β-HSD1 inhibition: IC₅₀ = 0.07 µM Enzyme inhibitors, drug intermediates
4-Bromo-2-fluorobenzylamine 144344-07-4 C₇H₇BrFN Parent amine without cyclopentyl group; solid at room temperature. Not reported for 11β-HSD1 inhibition Intermediate in alkaloid synthesis
2-Bromo-4-fluorobenzylamine HCl 289038-14-8 C₇H₇BrFN·HCl Positional isomer (bromo/fluoro swapped); distinct electronic properties. Data unavailable; likely lower selectivity Pharmaceutical manufacturing
N-Cyclopentyl-5-fluoro-2-nitroaniline 1250834-99-1 C₁₁H₁₃FN₂O₂ Nitro group instead of benzylamine; altered reactivity. No enzyme inhibition data Peptide synthesis, agrochemicals
3-Cyclopentyl-dl-alanine 96539-87-6 C₈H₁₅NO₂ Cyclopentyl-amino acid derivative; chiral center. Used in peptide modification, not enzymes Proteomics research
Key Findings:

Enzyme Inhibition: The N-cyclopentyl derivative exhibits potent 11β-HSD1 inhibition (IC₅₀ = 0.07 µM), outperforming carbenoxolone (a reference inhibitor) in selectivity . In contrast, the parent amine (4-bromo-2-fluorobenzylamine) lacks reported enzyme inhibition, highlighting the critical role of the cyclopentyl group in target binding .

Structural Impact on Activity: Positional Isomerism: The 2-bromo-4-fluoro isomer (CAS 289038-14-8) likely has reduced binding affinity due to altered steric and electronic effects compared to the 4-bromo-2-fluoro configuration . Substituent Effects: Nitro or amino acid moieties (e.g., in N-cyclopentyl-5-fluoro-2-nitroaniline) shift applications toward non-enzymatic uses, such as peptide synthesis .

Synthetic Utility :

  • This compound is synthesized via alkylation of 4-bromo-2-fluorobenzylamine with cyclopentyl halides, followed by HCl salt formation .
  • In comparison, the parent amine is used in multi-step alkaloid syntheses (e.g., (–)-ranirestat) but requires additional functionalization for biological activity .

Market and Industrial Relevance :

  • The hydrochloride salt form is prioritized in drug development due to improved stability and solubility .
  • Positional isomers (e.g., 2-bromo-4-fluorobenzylamine HCl) are less specialized but still relevant in bulk pharmaceutical manufacturing .

Biological Activity

N-Cyclopentyl 4-bromo-2-fluorobenzylamine hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. Understanding its biological activity involves examining its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of N-Cyclopentyl 4-bromo-2-fluorobenzylamine hydrochloride can be represented as follows:

  • Chemical Formula : C12H14BrClFN
  • Molecular Weight : 303.6 g/mol
  • IUPAC Name : N-cyclopentyl-4-bromo-2-fluorobenzylamine hydrochloride

This compound features a cyclopentyl group, a bromo substituent, and a fluorine atom on the benzyl moiety, which are critical for its biological activity.

N-Cyclopentyl 4-bromo-2-fluorobenzylamine hydrochloride exhibits various biological activities, primarily through its interaction with specific molecular targets:

  • Kinase Inhibition : The compound has been noted for its potential to inhibit specific kinases involved in cancer cell proliferation. For instance, it may inhibit NEK4 (never in mitosis A related kinase 4), which is associated with non-small cell lung cancer (NSCLC) .
  • EGFR Mutant Activity : Research indicates that compounds similar to N-Cyclopentyl 4-bromo-2-fluorobenzylamine show significant anti-proliferative effects against EGFR-mutant NSCLC cells. This is partly due to their ability to inhibit key signaling pathways involved in tumor growth .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-proliferativeInhibits growth of EGFR-mutant NSCLC cells
Kinase InhibitionInhibits NEK4 with an IC50 of approximately 1 µM
Apoptosis InductionInduces apoptosis in cancer cells via TRAIL pathways

Case Studies

  • Non-Small Cell Lung Cancer (NSCLC) : A study demonstrated that N-Cyclopentyl 4-bromo-2-fluorobenzylamine hydrochloride analogues significantly reduced cell viability in EGFR-mutant NSCLC models. The mechanism was linked to the inhibition of NEK4, which plays a role in cell survival and proliferation .
  • In Vitro Experiments : Various in vitro assays have shown that this compound can effectively induce apoptosis in cancer cells by modulating the apoptotic pathways associated with TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) .

Safety and Toxicology

While exploring the biological activity of N-Cyclopentyl 4-bromo-2-fluorobenzylamine hydrochloride, it is crucial to consider its safety profile:

  • Toxicity : The compound has been classified as harmful if swallowed or if it comes into contact with skin, indicating the need for careful handling .
  • Safety Data : Proper safety data sheets should be consulted before any experimental application.

Q & A

Q. What are the recommended synthetic routes for N-Cyclopentyl 4-bromo-2-fluorobenzylamine HCl in academic research?

The compound is typically synthesized via nucleophilic substitution or reductive amination. A validated approach involves reacting 4-bromo-2-fluorobenzyl bromide with cyclopentylamine under basic conditions (e.g., K₂CO₃ in THF), followed by HCl treatment to isolate the hydrochloride salt . Key steps include:

  • Purification : Recrystallization from ethanol/water to achieve >95% purity.
  • Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of benzyl bromide to amine) and reaction time (12–24 hours under reflux).
    Refer to spectroscopic data (¹H NMR, MS) for structural confirmation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Physicochemical characterization :

  • Melting point : 249–254°C (decomposition observed above 250°C) .
  • Spectroscopy :
    • ¹H NMR (DMSO-d₆): δ 1.5–2.1 ppm (cyclopentyl CH₂), 4.3–4.6 ppm (benzylic CH₂NH), 7.2–7.8 ppm (aromatic H) .
    • MS : Molecular ion peak at m/z 240.49 (M⁺ for C₁₂H₁₄BrFNH₂·HCl) .
      Purity assessment : Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to confirm ≥98% purity .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • 11β-HSD1 inhibition :
    • Assay : Microsomal preparations from transfected HEK293 cells, using cortisone as a substrate.
    • IC₅₀ determination : Dose-response curves (0.01–10 µM); reported IC₅₀ = 0.07 µM for derivatives with similar scaffolds .
  • Anticancer activity :
    • Cell viability : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) at 10 µM. Note: Derivatives show modest activity (10–30% viability reduction) .

Advanced Research Questions

Q. How do structural modifications influence 11β-HSD1 inhibitory activity?

Structure-Activity Relationship (SAR) insights :

  • Cyclopentyl group : Enhances selectivity over 11β-HSD2. Removal reduces potency by >50% .
  • Halogen positioning : 2-Fluoro substitution increases membrane permeability vs. 3-fluoro analogs (logP = 2.1 vs. 1.8) .
  • Spiro systems : Derivatives with thiazole-cyclohexane spiro structures show IC₅₀ < 0.1 µM due to improved hydrophobic interactions .

Q. What computational methods predict binding affinity with 11β-HSD1?

  • Docking studies : Use AutoDock Vina with the enzyme’s crystal structure (PDB: 4K1L). Focus on the catalytic triad (Ser170, Tyr183, Lys187).
  • MD simulations : Analyze stability of ligand-enzyme complexes (GROMACS, 100 ns trajectories). Key findings:
    • Cyclopentyl group occupies a hydrophobic pocket near Leu217.
    • Bromine forms halogen bonds with Thr124 .

Q. What challenges arise in analyzing enantiomeric purity, and how are they addressed?

  • Chiral separation : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol = 90:10).
  • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with DFT-simulated data .
  • Synthesis control : Employ enantiopure cyclopentylamine precursors to avoid racemization during benzylation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-Cyclopentyl 4-bromo-2-fluorobenzylamine, hcl
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N-Cyclopentyl 4-bromo-2-fluorobenzylamine, hcl

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